molecular formula C19H15ClN2O2 B5854290 3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide

3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide

Cat. No. B5854290
M. Wt: 338.8 g/mol
InChI Key: MRYSLDZWVPNPQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide, commonly known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to have a significant impact on the regulation of various biological processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of GSK-3 inhibitor involves the inhibition of the GSK-3 enzyme, which plays a crucial role in the regulation of various biological processes. GSK-3 is involved in the phosphorylation of several key proteins, including β-catenin and tau protein, which play a crucial role in the regulation of cell proliferation and differentiation. The inhibition of GSK-3 activity leads to the activation of the Wnt signaling pathway, which promotes cell proliferation and differentiation.
Biochemical and Physiological Effects:
Studies have shown that the inhibition of GSK-3 activity can have significant biochemical and physiological effects. Inhibition of GSK-3 activity has been shown to promote cell proliferation and differentiation, which can be beneficial in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, GSK-3 inhibition has also been shown to have a significant impact on the regulation of insulin signaling pathways, making it a potential therapeutic target for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

The use of GSK-3 inhibitor in lab experiments has several advantages. The inhibitor can be used to study the role of GSK-3 in various biological processes, including cell proliferation and differentiation. Additionally, the inhibitor can also be used to study the potential therapeutic applications of GSK-3 inhibition in various diseases. However, the use of GSK-3 inhibitor in lab experiments also has some limitations. The inhibitor may have off-target effects, which can lead to unwanted biological effects.

Future Directions

There are several future directions for the research on GSK-3 inhibitor. One potential direction is the development of more potent and selective inhibitors of GSK-3 activity. Additionally, the potential therapeutic applications of GSK-3 inhibition in various diseases, including cancer, diabetes, and neurodegenerative disorders, need to be further explored. Finally, the potential off-target effects of GSK-3 inhibitors need to be carefully studied to ensure their safety and efficacy in clinical settings.
Conclusion:
In conclusion, 3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide, or GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The inhibitor has been found to have a significant impact on the regulation of various biological processes, including cell proliferation, differentiation, and apoptosis. The development of more potent and selective inhibitors of GSK-3 activity, the exploration of potential therapeutic applications in various diseases, and the careful study of potential off-target effects are some of the future directions for the research on GSK-3 inhibitor.

Synthesis Methods

The synthesis of 3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide involves several steps. The first step involves the reaction of 2-chlorophenol with formaldehyde to form 2-chloromethylphenol. The second step involves the reaction of 2-chloromethylphenol with pyridine-3-carboxylic acid to form 3-(2-chloromethylphenoxy)nicotinic acid. Finally, the reaction of 3-(2-chloromethylphenoxy)nicotinic acid with benzoyl chloride results in the formation of 3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide.

Scientific Research Applications

The GSK-3 inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Studies have shown that the inhibition of GSK-3 activity can lead to the activation of the Wnt signaling pathway, which plays a crucial role in the regulation of cell proliferation and differentiation. Additionally, GSK-3 inhibition has also been shown to have a significant impact on the regulation of insulin signaling pathways, making it a potential therapeutic target for the treatment of diabetes.

properties

IUPAC Name

3-[(2-chlorophenoxy)methyl]-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c20-17-8-1-2-9-18(17)24-13-14-5-3-6-15(11-14)19(23)22-16-7-4-10-21-12-16/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYSLDZWVPNPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)NC3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-chlorophenoxy)methyl]-N-(pyridin-3-yl)benzamide

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